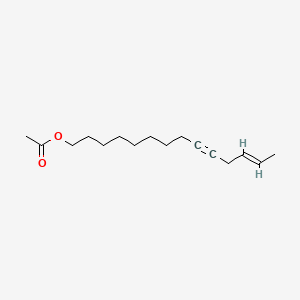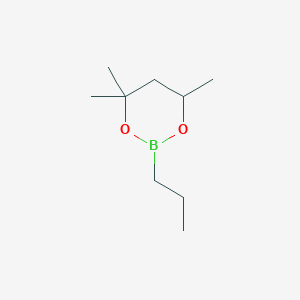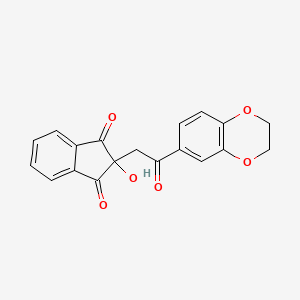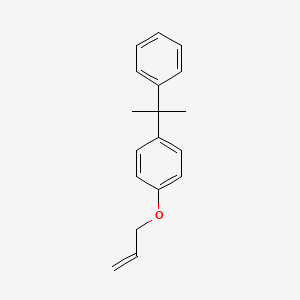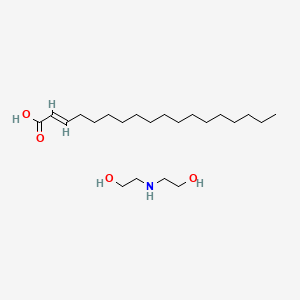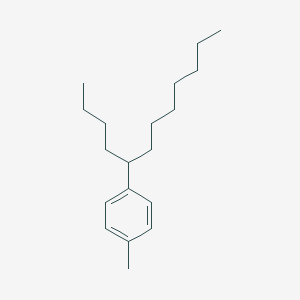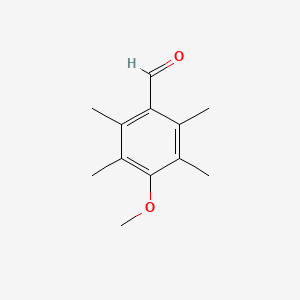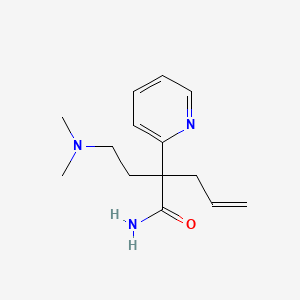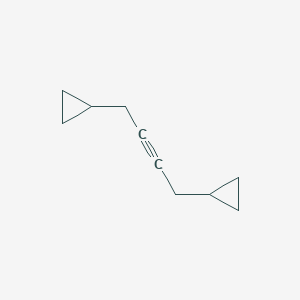
(E,E)-1,1'-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is a complex organic compound characterized by its unique structure, which includes nitroso and diazene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and nitroso compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The diazene groups can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) involves its interaction with molecular targets such as enzymes or receptors. The nitroso and diazene groups can participate in various chemical reactions, leading to changes in the activity of these targets. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical process.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but lacks the nitroso group.
Nitrosobenzene: Contains the nitroso group but lacks the diazene linkage.
Benzene derivatives: Various substituted benzenes with different functional groups.
Uniqueness
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is unique due to the combination of nitroso and diazene groups in its structure
Propiedades
Número CAS |
74119-56-5 |
|---|---|
Fórmula molecular |
C14H11N5O |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(2-nitroso-1-phenyldiazenylethenyl)-phenyldiazene |
InChI |
InChI=1S/C14H11N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11H |
Clave InChI |
VTOAEZROPQKQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC(=CN=O)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



